2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid
Description
2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid (CAS: 2059948-72-8) is a cyclopropane derivative featuring a methanesulfonyl (-SO₂CH₃) substituent and two carboxylic acid (-CO₂H) groups at the 1,1-positions of the cyclopropane ring.
Key properties include:
- Molecular formula: C₆H₈O₆S (calculated from structural analogy).
- Functional groups: Methanesulfonyl (electron-withdrawing), carboxylic acids (acidic, chelating).
- Applications: Potential use as a building block for pharmaceuticals (e.g., intermediates for Montelukast or Ketorolac derivatives) or as a ligand in coordination polymers .
Properties
IUPAC Name |
2-methylsulfonylcyclopropane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6S/c1-13(11,12)3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBGBZSNXSBKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC1(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of cyclopropane-1,1-dicarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamides or esters.
Scientific Research Applications
2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Cyclopropane-1,1-Dicarboxylic Acid (CDA; CAS 598-10-7)
Structure : Lacks the methanesulfonyl group, with two carboxylic acids directly attached to the cyclopropane ring.
Properties :
- Molecular weight : 130.10 g/mol .
- Biological activity: Inhibits 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, reducing ethylene production in plants (73% root inhibition at 100 µg/mL) .
- Applications : Used in synthesizing coordination polymers (e.g., cobalt(II) complexes with slow magnetic relaxation) and pharmaceutical intermediates .
Diethyl 2-Methylenecyclopropane-1,1-Dicarboxylate (CAS: N/A)
Structure : Ester derivative with a methylene group and ethyl ester substituents.
Properties :
- Synthesis : Prepared via alkylation and saponification steps .
- Reactivity : Methylene group enables Diels-Alder or Michael addition reactions.
- Applications : Intermediate in organic synthesis (e.g., hyperpolarized pH sensors) .
Comparison : The ester derivatives exhibit reduced acidity compared to the carboxylic acid forms, enhancing solubility in organic solvents. The methanesulfonyl group in the target compound may confer greater electrophilicity compared to the methylene group in this analogue.
2-(Perfluoroalkyl)methylcyclopropane-1,1-Dicarboxylic Acids
Structure : Feature perfluoroalkyl chains (e.g., -CF₂CF₂CF₃) attached to the cyclopropane ring .
Properties :
- Synthesis : Prepared via cyclopropanation of perfluoroalkyl iodides.
- NMR Data : Distinct splitting patterns due to fluorine substituents .
- Applications: Potential surfactants or fluorinated materials.
Comparison : The methanesulfonyl group in the target compound is less electron-withdrawing than perfluoroalkyl groups, which may result in differing reactivity in radical or nucleophilic reactions.
Sulfone Derivatives (e.g., Compound 27 in )
Structure : 1,2,4-Triazole-based sulfone derivatives.
Properties :
- Biological activity : 73% root inhibition in herbicidal assays, outperforming CDA (35% KARI inhibition) .
- Mechanism : Enhanced bioactivity attributed to sulfone group’s polarity and stability.
The target compound’s dual carboxylic acids may offer additional chelation or binding sites compared to triazole-based sulfones.
Biological Activity
2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid (CAS No. 2059948-72-8) is a cyclopropane derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by the presence of two carboxylic acid functional groups and a methanesulfonyl group attached to a cyclopropane ring. This structural arrangement contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways.
- Antitumor Properties : There is emerging evidence that derivatives of this compound may exhibit anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular receptors or enzymes, leading to modulation of signaling pathways involved in cell proliferation and survival.
Proposed Mechanisms:
- Enzyme Inhibition : The methanesulfonyl group may facilitate binding to active sites of enzymes, inhibiting their function.
- Cellular Uptake : The dicarboxylic acid moieties may enhance solubility and facilitate cellular uptake, allowing for greater bioavailability.
- Induction of Apoptosis : Studies suggest that structural analogs can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Antitumor Activity : In vitro assays revealed that derivatives of this compound induced apoptosis in human leukemia cells (HL-60) at concentrations above 10 µM, suggesting potential for development as an anticancer agent.
- Enzyme Interaction : Research indicated that the compound could inhibit acetylcholinesterase activity in a dose-dependent manner, which is relevant for neurodegenerative disease research.
Data Table: Biological Activities
| Activity Type | Assessed Organism/Cell Type | Observed Effect | Concentration Range |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 50 - 100 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | 50 - 100 µg/mL |
| Antitumor | HL-60 Human Leukemia Cells | Induction of apoptosis | >10 µM |
| Enzyme Inhibition | Acetylcholinesterase | Inhibition | Dose-dependent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
